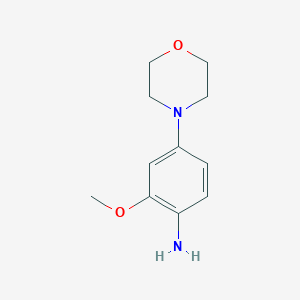
2-甲氧基-4-吗啉基苯胺
描述
2-Methoxy-4-morpholinoaniline is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is typically stored in a dark place at room temperature . The compound is usually available in the form of a sticky oil to solid .
Synthesis Analysis
The synthesis of 2-Methoxy-4-morpholinoaniline involves a reaction with hydrogen and palladium 10% on activated carbon in tetrahydrofuran . The reaction mixture is stirred under an atmosphere of hydrogen for 12 hours . The catalyst is then removed by filtration, and the filtrate is evaporated to yield the product .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-morpholinoaniline is represented by the InChI code1S/C11H16N2O2/c1-14-11-8-9 (2-3-10 (11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 . The compound has a linear formula of C11H16N2O2 . Chemical Reactions Analysis
The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline, a similar compound, has been studied in various pHs using cyclic voltammetry and controlled potential coulometry . The results indicate that the electrochemically generated p-quinonediimine participates in different types of reactions (hydrolysis, hydroxylation, and trimerization) .Physical And Chemical Properties Analysis
2-Methoxy-4-morpholinoaniline is a solid at room temperature . It has a melting point of 78-80°C . The compound is typically stored in a dark place at room temperature .科学研究应用
Electronics
2-Methoxy-4-morpholinoaniline: is a compound that can be utilized in the field of electronics, particularly in the development of organic semiconductors. Its molecular structure allows for potential use in the creation of conductive polymers which are essential for flexible electronics, OLED displays, and photovoltaic cells .
Medicine
In the medical field, derivatives of morpholinoaniline, like 2-Methoxy-4-morpholinoaniline , may be explored for their bioactivity. Compounds with morpholino groups have been studied for their potential as therapeutic agents due to their ability to interact with biological systems, possibly leading to new drug discoveries .
Materials Science
This compound could have applications in materials science, especially in the synthesis of novel polymers with specific mechanical properties. Its molecular structure suggests that it could be incorporated into polymeric chains to alter flexibility, durability, and resistance to environmental factors .
Analytical Chemistry
2-Methoxy-4-morpholinoaniline: may serve as a reagent or a building block in analytical chemistry for the synthesis of dyes and chromophores. These compounds are crucial for various analytical techniques, including spectrophotometry and chromatography, to detect and quantify other substances .
Environmental Science
In environmental science, 2-Methoxy-4-morpholinoaniline could be investigated for its role in the synthesis of environmentally friendly materials, such as biodegradable plastics or non-toxic dyes, contributing to sustainable development and pollution reduction efforts .
Energy Storage
The structural attributes of 2-Methoxy-4-morpholinoaniline suggest potential uses in energy storage solutions. It could be a component in the design of organic electrolytes or conductive mediums in batteries and supercapacitors, which are pivotal for renewable energy technologies .
Photonics
In photonics, compounds like 2-Methoxy-4-morpholinoaniline could be integral in developing materials for light manipulation, such as in the creation of photonic crystals or optical switches. These materials have applications in telecommunications, computing, and information processing .
Agriculture
While not directly linked to agriculture, the chemical properties of 2-Methoxy-4-morpholinoaniline might be leveraged in the synthesis of agrochemicals or as a molecular marker in plant breeding programs to improve crop resilience and yield .
安全和危害
The safety information for 2-Methoxy-4-morpholinoaniline indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
2-methoxy-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMHUUWYHEPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328889 | |
| Record name | 2-methoxy-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-morpholinoaniline | |
CAS RN |
209960-91-8 | |
| Record name | 2-methoxy-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



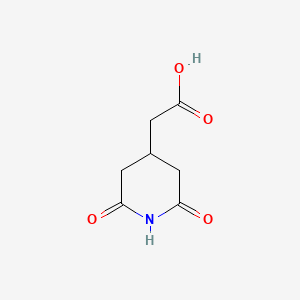
![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)


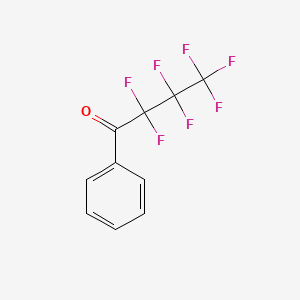
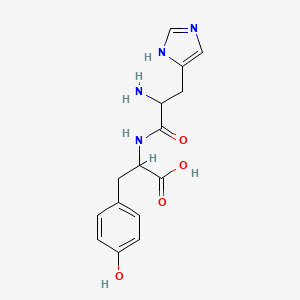
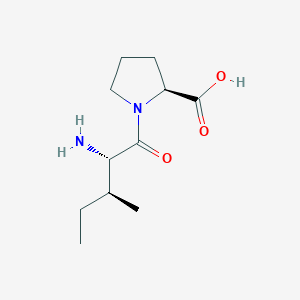
![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)



